22:0 PC

Description

Properties

IUPAC Name |

[(2R)-2,3-di(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/t50-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBOPUWPUXROO-VCZQVZGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H104NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Analysis of 22:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 22:0 phosphatidylcholine, focusing on its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols utilized for its study.

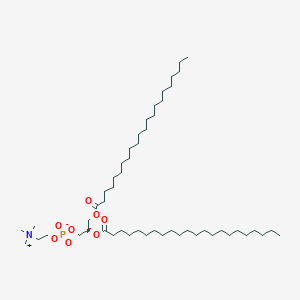

Core Structure of 22:0 Phosphatidylcholine

Phosphatidylcholines (PC) are a class of phospholipids that are major constituents of biological membranes.[1] Their structure is based on a glycerol backbone.[2] The notation "22:0" refers to the fatty acid acyl chains attached to this backbone, specifically behenic acid (also known as docosanoic acid), which is a saturated fatty acid with 22 carbon atoms and no double bonds.

The most common form, 1,2-dibehenoyl-sn-glycero-3-phosphocholine, also denoted as PC(22:0/22:0), possesses the following key features[3]:

-

Glycerol Backbone : A three-carbon molecule that forms the central scaffold of the lipid.

-

Acyl Chains : Two behenic acid (22:0) molecules are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The saturated nature of these long acyl chains gives the molecule a high melting point and affects membrane fluidity.

-

Phosphocholine Head Group : A phosphate group is attached to the sn-3 position of the glycerol, which is further esterified to a choline molecule. This headgroup is polar and hydrophilic, conferring the amphipathic nature to the entire molecule.[4]

This amphipathic characteristic is crucial for the formation of lipid bilayers, the fundamental structure of all cellular membranes.[4]

Chemical Structure Diagram

References

An In-depth Technical Guide to the Physical Properties of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a synthetic, saturated phospholipid that plays a significant role in the study of lipid bilayers and the development of advanced drug delivery systems.[1] Its long, 22-carbon acyl chains give it unique physical properties, particularly a high phase transition temperature, which makes it a valuable component in the formulation of stable liposomes and other lipid-based nanoparticles. This technical guide provides a comprehensive overview of the core physical properties of DBPC, detailed experimental protocols for their characterization, and a workflow for its application in drug delivery.

Core Physical and Chemical Properties

The fundamental properties of DBPC are summarized below. These values are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value |

| Synonyms | DBPC, 22:0 PC, 1,2-didocosanoyl-sn-glycero-3-phosphocholine |

| Molecular Formula | C₄₈H₈₀NO₈P |

| Molecular Weight | 830.12 g/mol |

| CAS Number | 17688-29-8 |

| Appearance | White to off-white powder |

| Phase Transition Temp (Tm) | 75 °C |

| Solubility | Ethanol: 25 mg/mL (requires sonication and warming)[2] Chloroform: Soluble Aqueous Solutions: Sparingly soluble |

Experimental Protocols

Detailed methodologies for the characterization of DBPC's physical properties and its formulation into liposomes are presented below.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique used to determine the phase transition temperature of phospholipids. This protocol is adapted from established methods for similar long-chain saturated phospholipids like DPPC and DSPC.[3][4][5][6][7][8][9][10]

Objective: To measure the temperature and enthalpy of the gel-to-liquid crystalline phase transition of DBPC liposomes.

Materials:

-

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) powder

-

Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter with high-sensitivity cells

-

Vortex mixer

-

Water bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (optional, for uniform vesicle size)

Methodology:

-

Liposome Preparation:

-

Accurately weigh a desired amount of DBPC powder (e.g., 5-10 mg) and place it in a clean glass vial.

-

Add the appropriate volume of hydration buffer to achieve the desired lipid concentration (e.g., 10 mg/mL).

-

Hydrate the lipid by vortexing the vial for 5-10 minutes above the phase transition temperature of DBPC (i.e., >75°C). This can be done in a heated water bath.

-

To form multilamellar vesicles (MLVs), the hydrated lipid suspension can be used directly.

-

For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), further processing is required:

-

Sonication: Sonicate the MLV suspension using a bath or probe sonicator until the milky suspension becomes translucent. Maintain the temperature above the Tm during sonication to prevent the lipid from gelling.

-

Extrusion: For LUVs of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size) 10-20 times. This process should also be performed at a temperature above the Tm.

-

-

-

DSC Analysis:

-

Accurately transfer a known volume of the DBPC liposome suspension into a DSC sample pan.

-

Use the same volume of hydration buffer as a reference in a separate DSC pan.

-

Seal both pans hermetically.

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).

-

Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the Tm (e.g., 90°C).

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak.

-

The peak of this endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is used to calculate the enthalpy of the transition (ΔH).

-

Preparation of DBPC Liposomes for Drug Delivery

This protocol outlines the thin-film hydration method, a common technique for preparing liposomes and encapsulating therapeutic agents.

Objective: To prepare DBPC liposomes encapsulating a hydrophilic drug.

Materials:

-

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)

-

Cholesterol (optional, to modulate membrane fluidity)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydrophilic drug to be encapsulated

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator or extruder

Methodology:

-

Lipid Film Formation:

-

Dissolve DBPC and cholesterol (if used) in chloroform in a round-bottom flask. The molar ratio of DBPC to cholesterol can be varied to optimize the formulation.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature below the degradation temperature of the components. This will result in a thin, uniform lipid film on the inner wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration and Drug Encapsulation:

-

Prepare a solution of the hydrophilic drug in the desired aqueous buffer.

-

Add the drug solution to the flask containing the dry lipid film.

-

Hydrate the film by rotating the flask at a temperature above the Tm of DBPC (>75°C) for 1-2 hours. This process will form multilamellar vesicles (MLVs) with the drug encapsulated in the aqueous core.

-

-

Vesicle Size Reduction and Purification:

-

To obtain vesicles of a more uniform and smaller size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes as described in Protocol 3.1. This should be done above the Tm.

-

Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or centrifugation.

-

Visualizing Workflows and Relationships

Experimental Workflow for DSC Analysis of DBPC

Caption: Workflow for determining the phase transition temperature of DBPC liposomes using DSC.

Logical Relationship in a DBPC-based Drug Delivery System

Caption: Conceptual workflow of a DBPC-based liposomal drug delivery system.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential scanning calorimetry study on the binding of nucleic acids to dimyristoylphosphatidylcholine-sphingosine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 22:0 Phosphatidylcholine in Cell Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant role of 22:0 Phosphatidylcholine (PC), also known as Docosanoyl-Phosphatidylcholine or Dibehenoyl-Phosphatidylcholine (DBPC), in shaping the structure and influencing the function of cellular membranes. As a very-long-chain saturated phospholipid, 22:0 PC imparts unique biophysical properties to lipid bilayers, with profound implications for membrane protein function, lipid domain organization, and cellular signaling. This document provides a comprehensive overview of its core properties, detailed experimental protocols for its study, and visual representations of its influence on cellular processes.

Core Concepts: The Structural and Functional Impact of this compound

Phosphatidylcholines are a major class of phospholipids in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer.[1] The fatty acyl composition of these molecules plays a critical role in determining the physical properties of the membrane.[2] this compound is distinguished by its two fully saturated 22-carbon acyl chains. This characteristic has several key consequences for membrane structure and function.

Biophysical Properties of this compound-Containing Membranes

The long, saturated nature of the acyl chains in this compound leads to strong van der Waals interactions between adjacent lipid molecules. This results in a highly ordered and tightly packed membrane structure. A defining characteristic of this compound is its high phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

Table 1: Comparative Biophysical Properties of Saturated Phosphatidylcholines

| Phosphatidylcholine (PC) Species | Acyl Chain Composition | Main Transition Temperature (Tm) (°C) | Membrane State at 37°C |

| DMPC | 14:0 / 14:0 | 24 | Liquid-crystalline |

| DPPC | 16:0 / 16:0 | 41 | Gel |

| DSPC | 18:0 / 18:0 | 55 | Gel |

| This compound (DBPC) | 22:0 / 22:0 | 75 [3] | Gel |

As indicated in Table 1, with a Tm of 75°C, membranes composed of pure this compound are in a rigid, gel-like state at physiological temperatures. This contrasts sharply with membranes composed of shorter-chain or unsaturated PCs, which are typically in a fluid phase.

Influence on Membrane Structure

The incorporation of this compound into a lipid bilayer significantly alters its physical dimensions and properties:

-

Increased Membrane Thickness: There is a linear relationship between the acyl chain length of phospholipids and the hydrophobic thickness of the membrane.[4][5] The extended 22-carbon chains of this compound result in a considerably thicker lipid bilayer compared to membranes composed of more common 16- or 18-carbon PCs.

-

Decreased Membrane Fluidity: The tight packing of the long, saturated acyl chains drastically reduces the lateral mobility of lipids within the membrane. This leads to a significant decrease in membrane fluidity, which can be quantified by an increase in fluorescence anisotropy of membrane probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6][7][8]

-

Contribution to Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that are thought to be important for signal transduction and protein trafficking.[9][10] Due to its high melting temperature and preference for an ordered state, this compound is a potent promoter of the formation of such liquid-ordered domains within a more fluid bilayer.[9]

Functional Consequences of this compound Incorporation

The structural changes induced by this compound have significant functional implications:

-

Modulation of Membrane Protein Function: The thickness and fluidity of the lipid bilayer can influence the conformation, activity, and clustering of transmembrane proteins.[11] The increased thickness of this compound-containing membranes can lead to hydrophobic mismatch with transmembrane domains of proteins, potentially altering their function. For instance, the enzymatic activity of intramembrane proteases like γ-secretase can be modulated by the membrane's lipid composition, including the presence of very-long-chain fatty acids.[12]

-

Impact on Cellular Signaling: By influencing the localization and activity of membrane-bound receptors and enzymes, this compound can indirectly modulate cellular signaling pathways. The formation of lipid rafts, promoted by this compound, can facilitate the assembly of signaling complexes. Conversely, accumulation of very-long-chain fatty acids, as seen in diseases like X-linked Adrenoleukodystrophy (X-ALD), can disrupt signaling pathways, including insulin and inflammatory signaling.[13][14] The accumulation of these lipids can lead to membrane disruption and cellular stress.[15]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes containing this compound.

Preparation of this compound-Containing Liposomes

Due to the high Tm of this compound, special attention must be paid to temperature during the preparation process.

Materials:

-

1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder

-

Other lipids as required (e.g., POPC, cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas stream

-

Water bath sonicator or bath sonicator

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be well above the Tm of all lipid components (for this compound, >80°C).

-

A thin, uniform lipid film should form on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 80-85°C).

-

Add the warm hydration buffer to the flask containing the lipid film.

-

Agitate the flask gently to suspend the lipids, forming multilamellar vesicles (MLVs). This should be done in the heated water bath to maintain the temperature above the Tm.

-

-

Vesicle Sizing (Extrusion):

-

Assemble the liposome extruder, pre-heated to >80°C.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) back and forth for an odd number of passes (e.g., 21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

The resulting liposome solution should be stored above its Tm if to be used immediately, or can be stored at 4°C for short periods. For long-term storage, flash-freezing in liquid nitrogen is recommended.

-

Characterization of this compound Liposomes

2.2.1. Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material.[16][17][18][19]

Protocol:

-

Prepare a concentrated suspension of this compound liposomes (e.g., 5-10 mg/mL).

-

Load a precise volume of the liposome suspension into a DSC sample pan. Use the same volume of hydration buffer as a reference.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).

-

Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 90°C).

-

The peak of the endothermic transition in the heat flow curve corresponds to the main phase transition temperature (Tm).

2.2.2. Measurement of Membrane Fluidity by DPH Fluorescence Anisotropy

This technique measures the rotational mobility of the fluorescent probe DPH embedded in the lipid bilayer.[6][8][20][21] Higher anisotropy values correspond to lower membrane fluidity.

Protocol:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at approximately 2 mM.

-

Dilute the liposome suspension to the desired lipid concentration (e.g., 0.1-0.5 mM) in the hydration buffer.

-

Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid ratio of approximately 1:500.

-

Incubate the mixture in the dark at a temperature above the Tm of this compound for at least 30 minutes to ensure complete incorporation of the probe.

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically around 358 nm, and the emission is measured at around 430 nm.

-

The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the emission polarizer oriented parallel and perpendicular to the excitation polarizer, respectively, and G is the grating correction factor.

2.2.3. Determination of Bilayer Structure by Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the nanoscale structure of materials, including the thickness of lipid bilayers.[4][22][23][24][25]

Protocol:

-

Prepare a concentrated and monodisperse sample of this compound liposomes.

-

Load the sample into a temperature-controlled sample holder (a quartz capillary is often used). The temperature should be controlled according to the desired phase of the lipid.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-rays on a 2D detector.

-

The scattering data is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q.

-

The resulting scattering curve can be modeled to extract structural parameters, such as the electron density profile across the bilayer, from which the bilayer thickness can be determined.

Visualizations: Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the study and function of this compound.

Conclusion

22:0 Phosphatidylcholine is a unique phospholipid whose very-long-chain saturated acyl groups confer a high degree of order, thickness, and rigidity to cellular membranes. These properties are fundamental to its role in influencing the function of membrane proteins, the formation of lipid rafts, and the modulation of cellular signaling pathways. The accumulation of lipids containing very-long-chain fatty acids is associated with severe pathologies, highlighting the importance of maintaining a balanced lipid composition for cellular health. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the multifaceted role of this compound in membrane biology and its potential as a target in drug development.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Synthesis of saturated phosphatidylcholine and phosphatidylglycerol by freshly isolated rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. lipotype.com [lipotype.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Revisiting the Pathogenesis of X-Linked Adrenoleukodystrophy | Semantic Scholar [semanticscholar.org]

- 15. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucm.es [ucm.es]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages [jstage.jst.go.jp]

- 21. mpikg.mpg.de [mpikg.mpg.de]

- 22. journals.iucr.org [journals.iucr.org]

- 23. journals.iucr.org [journals.iucr.org]

- 24. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Phase Behavior of Fully Saturated 22:0 PC Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal phase behavior of fully saturated 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC) bilayers. Understanding the thermotropic properties of this long-chain phospholipid is critical for its application in drug delivery systems, model membrane research, and various biophysical studies. This document synthesizes key quantitative data, details experimental protocols, and presents visual representations of the underlying molecular processes.

Introduction to the Phase Behavior of this compound

Fully saturated phosphatidylcholines (PCs) like this compound exhibit distinct temperature-dependent phase transitions when hydrated, transforming between well-defined structural states. These transitions are fundamental to the physical properties of the lipid bilayer, including its fluidity, permeability, and thickness. The primary phases observed for saturated PCs are the lamellar gel (Lβ'), ripple (Pβ'), and liquid crystalline (Lα) phases. The transitions between these phases are characterized by specific temperatures and enthalpy changes, which are crucial parameters for characterizing the lipid's behavior.

Quantitative Thermodynamic Data

The thermal phase transitions of this compound bilayers have been characterized primarily by differential scanning calorimetry (DSC). The key thermodynamic parameters are summarized in the table below.

| Transition | Parameter | Value | Reference |

| Main Transition | Transition Temperature (Tm) | 75 °C | [1][2] |

| Enthalpy of Transition (ΔHm) | ~14.8 kcal/mol (predicted) | [3] | |

| Pre-transition | Transition Temperature (Tp) | Not experimentally reported | |

| Enthalpy of Transition (ΔHp) | Not experimentally reported |

Description of Thermal Phases

The phase transitions of this compound bilayers involve significant changes in the organization and dynamics of the lipid molecules.

-

Lamellar Gel Phase (Lβ'): At temperatures below the pre-transition, the lipid acyl chains are in a highly ordered, all-trans conformation and are tilted with respect to the bilayer normal. The lipid molecules are packed in a two-dimensional crystalline lattice, resulting in a rigid, relatively impermeable bilayer.[4]

-

Ripple Phase (Pβ'): Upon heating through the pre-transition, the bilayer enters the ripple phase, which is characterized by a periodic, wave-like undulation of the membrane surface. This phase is thought to involve a mixture of ordered and disordered chain domains.

-

Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains "melt" and become conformationally disordered with a high degree of rotational and lateral mobility. The bilayer is thinner and more fluid in this state, which is the physiologically relevant phase for most biological membranes.

Visualizing Thermal Phase Transitions

The sequence of phase transitions in a fully saturated PC bilayer upon heating can be visualized as a progression from a highly ordered to a disordered state.

References

Navigating the Solubility of 22:0 Phosphatidylcholine: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Characteristics of Docosanoyl-sn-glycero-3-phosphocholine in Chloroform and Other Organic Solvents for Application in Research and Drug Development.

Docosanoyl-sn-glycero-3-phosphocholine (22:0 PC), a phosphatidylcholine containing two saturated 22-carbon acyl chains, is a key lipid in various research and pharmaceutical applications. Its long, saturated acyl chains give it unique physicochemical properties that influence its behavior in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, offering valuable insights for its handling, formulation, and application in experimental settings.

Understanding the Solubility of Phosphatidylcholines

Phosphatidylcholines (PCs) are amphiphilic molecules, possessing a hydrophilic phosphocholine headgroup and two hydrophobic acyl chains. This dual nature governs their solubility in various solvents. While the polar headgroup interacts favorably with polar solvents, the nonpolar acyl chains dictate the solubility in organic solvents. The length and saturation of these acyl chains are critical determinants of the overall solubility profile.

Long-chain saturated phosphatidylcholines, such as this compound, generally exhibit lower solubility in highly polar solvents compared to their unsaturated or shorter-chain counterparts. Conversely, they are more soluble in nonpolar organic solvents and chlorinated solvents like chloroform.

Qualitative Solubility of Phosphatidylcholines in Common Organic Solvents

| Solvent | General PC Solubility | Considerations for this compound |

| Chloroform | Generally soluble. Often used as a primary solvent for phospholipids. | Expected to be soluble. However, very long saturated chains might necessitate the addition of a co-solvent like methanol to achieve higher concentrations. |

| Methanol | Soluble. Often used in combination with chloroform for lipid extractions. | Expected to be soluble. |

| Ethanol | Generally soluble. | Expected to be soluble. |

| Hexane | Soluble, particularly for PCs with longer acyl chains. | Expected to be soluble. |

| Acetone | Generally insoluble. This property is often used to precipitate phospholipids from lipid extracts. | Expected to be insoluble. |

| Dimethyl Sulfoxide (DMSO) | Generally insoluble. | Expected to be insoluble. |

| Water | Insoluble. Forms micelles or liposomes. | Expected to be insoluble and will form stable bilayer structures. |

It is important to note that factors such as temperature and the presence of impurities can influence the solubility of this compound. Some long-chain, saturated lipids may precipitate from organic solutions at lower temperatures and may require gentle warming to redissolve.

Experimental Protocol for Determining Phospholipid Solubility

For researchers requiring precise solubility data for this compound in a specific solvent system, the following general experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (docosanoyl-sn-glycero-3-phosphocholine)

-

Solvent of interest (e.g., chloroform)

-

Vials with Teflon-lined caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved this compound. This step is crucial to separate the saturated supernatant from any solid material.

-

Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

HPLC Method: Dilute the supernatant with a suitable solvent and inject it into an HPLC system. Use a calibration curve prepared with known concentrations of this compound to determine the concentration in the supernatant.

-

Gravimetric Method: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a stream of inert gas (e.g., nitrogen) and then place the vial under a high vacuum to remove any residual solvent. Weigh the vial containing the dried lipid residue. The difference in weight will give the mass of the dissolved this compound.

-

-

Calculation: Calculate the solubility as the mass of dissolved this compound per unit volume of the solvent (e.g., mg/mL).

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a phospholipid can be visualized as follows:

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential knowledge regarding the solubility of this compound. By understanding its behavior in different organic solvents and employing a robust experimental protocol for solubility determination, users can effectively handle and formulate this important phospholipid for their specific research and development needs.

The Enigmatic Role of 22:0 Phosphatidylcholine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanoyl phosphatidylcholine (22:0 PC), a glycerophospholipid incorporating the very-long-chain saturated fatty acid behenic acid, is a constituent of cellular membranes whose specific roles in signal transduction are beginning to be unraveled. While direct signaling functions remain largely uncharacterized, emerging evidence suggests that this compound indirectly modulates cellular signaling pathways through its influence on membrane biophysical properties, its participation in the formation of specialized membrane microdomains, and as a potential precursor for bioactive lipid mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's function, detailing its structural impact on membranes, its potential involvement in signaling platforms, and methodologies for its investigation.

Introduction: The Structural Significance of this compound in Cellular Membranes

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer.[1] The fatty acid composition of PCs is a critical determinant of membrane properties.[2] this compound is distinguished by the presence of two 22-carbon saturated fatty acyl chains (behenic acid). This feature imparts distinct biophysical characteristics to the membrane regions where it is incorporated.

The long, saturated nature of the docosanoyl chains in this compound promotes a more ordered and less fluid membrane state. This is in contrast to PCs containing shorter or unsaturated fatty acids, which increase membrane fluidity. The incorporation of very-long-chain fatty acids (VLSFAs) into phospholipids can significantly impact membrane thickness and curvature, which in turn can influence the localization and function of membrane-associated proteins.[3][4]

Indirect Modulation of Cellular Signaling by this compound

While a direct role for this compound as a signaling molecule has not been established, its influence on the membrane environment provides several avenues for the indirect modulation of signal transduction pathways.

Influence on Lipid Raft Organization and Signaling Platforms

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[3] The presence of lipids with long, saturated acyl chains, such as those in very-long-chain sphingolipids, is crucial for the formation and stability of these domains.[5][6] Although less studied in this context than sphingolipids, it is plausible that this compound, with its very-long-chain saturated fatty acids, contributes to the formation or stabilization of lipid rafts or other ordered membrane domains. By influencing the lipid environment, this compound could modulate the activity of raft-associated signaling proteins, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.

Modulation of Membrane Protein Function

The biophysical properties of the lipid bilayer directly impact the conformation and function of integral and membrane-associated proteins.[2][7] The increased thickness and reduced fluidity of membranes containing this compound could influence the activity of signaling proteins in several ways:

-

Conformational Changes: The hydrophobic matching between the transmembrane domains of a protein and the thickness of the lipid bilayer can affect protein conformation and, consequently, its activity.[4]

-

Lateral Mobility and Interactions: A less fluid membrane environment can restrict the lateral diffusion of membrane proteins, potentially influencing the formation of signaling complexes.

-

Enzyme Activity: The activity of membrane-bound enzymes can be sensitive to the physical state of the surrounding lipid bilayer.

This compound as a Precursor for Bioactive Lipid Mediators

Phosphatidylcholines can be metabolized by phospholipases to generate a variety of second messengers. While specific data for this compound is limited, the general pathways of PC metabolism suggest potential roles in generating signaling molecules.

-

Phospholipase A2 (PLA2): PLA2 hydrolyzes the fatty acid at the sn-2 position of phospholipids, generating a lysophospholipid and a free fatty acid. The hydrolysis of this compound would yield lyso-PC (with a 22:0 acyl chain) and behenic acid. Lysophospholipids themselves can act as signaling molecules.

-

Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup, producing diacylglycerol (DAG), a well-known activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD): PLD removes the choline headgroup, leaving phosphatidic acid (PA), another important lipid second messenger.

Quantitative Data Summary

Direct quantitative data on the specific effects of this compound on cellular signaling pathways is currently scarce in the scientific literature. Research has primarily focused on the broader categories of phosphatidylcholines or very-long-chain saturated fatty acids. The following table summarizes the types of quantitative data that are needed to elucidate the function of this compound.

| Parameter to Measure | Potential Experimental System | Expected Outcome if this compound has a Signaling Role |

| Membrane Fluidity | Fluorescence Anisotropy with probes like DPH | Decrease in membrane fluidity with increasing this compound concentration. |

| Lipid Raft Association | Detergent Resistant Membrane (DRM) Isolation & Proteomics | Enrichment of specific signaling proteins in DRMs upon this compound incorporation. |

| GPCR Activity | Radioligand Binding Assays, FRET-based sensors | Altered ligand binding affinity or conformational changes in the presence of this compound. |

| Protein Kinase Activity | In vitro Kinase Assays | Modulation of the activity of membrane-associated kinases like PKC or Akt. |

| Second Messenger Levels | Mass Spectrometry-based Lipidomics | Changes in the cellular levels of DAG, PA, or Lyso-PC upon this compound treatment. |

Experimental Protocols

Investigating the function of this compound requires a combination of biochemical, biophysical, and cell-based assays.

Preparation and Cellular Delivery of this compound

Objective: To introduce exogenous this compound into cultured cells to study its effects.

Methodology:

-

Vesicle Preparation:

-

Dissolve this compound (commercially available) in chloroform.

-

Dry the lipid to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

-

Hydrate the lipid film with a suitable buffer (e.g., PBS or cell culture medium) to the desired concentration.

-

Create small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

-

-

Cellular Delivery:

-

Incubate cultured cells with the prepared this compound vesicles. The concentration and incubation time should be optimized for the specific cell type and experiment.

-

Alternatively, cyclodextrin-mediated delivery can be used for more efficient transfer of the phospholipid to the cell membrane.[8]

-

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]

22:0 Phosphatidylcholine: A Potential Biomarker in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of molecules under investigation, lipids, and particularly specific phosphatidylcholine (PC) species, have emerged as promising candidates. This technical guide focuses on 22:0 phosphatidylcholine (PC), also known as docosanoyl-sn-glycero-3-phosphocholine, a very-long-chain saturated fatty acid-containing phospholipid, and explores its potential as a biomarker in metabolic diseases. This document provides a comprehensive overview of the current state of knowledge, including quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Insights into 22:0 PC in Metabolic Diseases

The following tables summarize the available quantitative data regarding the levels of phosphatidylcholines, with a focus on species containing 22:0 fatty acids, in various metabolic diseases compared to healthy controls. It is important to note that while data on total PC or lysophosphatidylcholine (LPC) classes are more abundant, specific quantification of this compound is still an emerging area of research.

Table 1: Phosphatidylcholine Alterations in Obesity

| Lipid Species | Condition | Tissue/Fluid | Change vs. Lean Controls | Reference(s) |

| Total Phosphatidylcholines (PC) | Obesity | Adiposomes | Significantly Lower | [1] |

| Total Lysophosphatidylcholines (LPC) | Obesity | Adiposomes | Significantly Lower | [1] |

| PC(15:0/0:0) | Obesity | Plasma | Significantly Down-regulated | [2][3] |

| PI(14:0/22:2) | Obesity | Plasma | Significantly Down-regulated | [2][3] |

Table 2: Phosphatidylcholine Alterations in Type 2 Diabetes

| Lipid Species | Condition | Tissue/Fluid | Change vs. Healthy Controls | Reference(s) |

| Total Phosphatidylcholines (PC) | Type 2 Diabetes | Serum | Lower | [4] |

| Total Lysophosphatidylcholines (LPC) | Type 2 Diabetes | Serum | Lower | [4] |

Table 3: Phosphatidylcholine Alterations in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Lipid Species | Condition | Tissue/Fluid | Change vs. Control/NAFL | Reference(s) |

| PC(22:0/18:1) | NASH vs. NAFL | Liver Tissue | Higher | [5] |

| Total Phosphatidylcholines (PC) | NASH | Hepatocytes | 1.4 to 5.9-fold increase | [6] |

Experimental Protocols

The accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomic analysis. Below are detailed methodologies for the analysis of this compound in biological samples.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for lipid extraction from plasma and serum samples.[2][7]

Materials:

-

Plasma or serum sample

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) solution: A mixture of deuterated or odd-chain lipid standards, including a PC standard like PC(17:0/17:0), dissolved in methanol.

-

1.5 mL polypropylene microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.

-

Add 225 µL of cold methanol containing the internal standard mixture.

-

Vortex the mixture vigorously for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic phase (approximately 750 µL) and transfer it to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the LC-MS mobile phase, typically a mixture of isopropanol:acetonitrile:water.

Protocol 2: Absolute Quantification of this compound by LC-MS/MS

This protocol outlines the steps for creating a calibration curve for the absolute quantification of this compound.

Materials:

-

Synthetic this compound standard (e.g., 1,2-didocosanoyl-sn-glycero-3-phosphocholine)

-

Internal Standard (IS): A suitable non-endogenous PC species, such as PC(17:0/17:0) or a deuterated this compound.

-

Solvent for standard preparation (e.g., chloroform/methanol mixture)

-

LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL) in a chloroform/methanol (2:1, v/v) mixture.

-

Prepare a stock solution of the internal standard at a known concentration.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range in the samples.

-

Spike a constant amount of the internal standard into each calibration standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and the extracted biological samples onto the LC-MS/MS system.

-

Use a reversed-phase column (e.g., C18) with a gradient elution of mobile phases, such as a mixture of water, acetonitrile, and isopropanol containing ammonium formate or acetate.

-

Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is its [M+H]+ adduct, and a characteristic product ion is the phosphocholine headgroup fragment at m/z 184.

-

-

Data Analysis:

-

Integrate the peak areas for the this compound and the internal standard in each chromatogram.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of this compound.

-

Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Biological Relevance

While the direct signaling roles of this compound are still under investigation, its presence within the broader context of phosphatidylcholine metabolism and its alterations in metabolic diseases suggest its involvement in key cellular processes.

Phosphatidylcholine Biosynthesis: The Kennedy Pathway

The primary route for phosphatidylcholine synthesis in mammalian cells is the Kennedy pathway.[8][9] This pathway involves a series of enzymatic reactions that ultimately lead to the formation of PC from choline.

Adipose Tissue Inflammation in Obesity

In obesity, hypertrophied adipocytes can become stressed and release pro-inflammatory signals. This leads to the recruitment of immune cells, particularly macrophages, creating a state of chronic low-grade inflammation in adipose tissue. This inflammation is a key contributor to the development of insulin resistance.[10][11]

Conclusion

22:0 Phosphatidylcholine is emerging as a molecule of interest in the context of metabolic diseases. While specific quantitative data directly linking this compound to obesity and type 2 diabetes in large cohorts are still limited, preliminary findings in NAFLD suggest its potential as a biomarker for disease severity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound and further investigate its role. The signaling pathways outlined, though not directly implicating this compound as a signaling molecule itself, provide the biological context in which its altered levels may contribute to the pathophysiology of metabolic diseases. Further research is warranted to fully elucidate the diagnostic and therapeutic potential of this compound in obesity, type 2 diabetes, and NAFLD. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. JCI Insight - Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk [insight.jci.org]

- 2. Lipidomic profiling reveals distinct differences in plasma lipid composition in overweight or obese adolescent students | springermedizin.de [springermedizin.de]

- 3. Lipidomic profiling reveals distinct differences in plasma lipid composition in overweight or obese adolescent students - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Hepatic Lipid Markers Associated with Nonalcoholic Steatohepatitis and Fibrosis in Morbid Obesity Patients [mdpi.com]

- 6. Lipidomics Profiles in Hepatocytes from Nonalcoholic Steatohepatitis Patients Differ Markedly from In Vitro-Induced Steatotic Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 9. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adipose tissue inflammation and metabolic dysfunction in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic Adipose Tissue Inflammation Linking Obesity to Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Behenoyl-Phosphatidylcholine (22:0 PC) and Cholesterol in Lipid Rafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions between 22:0 Phosphatidylcholine (PC), a very-long-chain saturated phospholipid, and cholesterol within the specialized membrane microdomains known as lipid rafts. Understanding this relationship is pivotal for elucidating the biophysical properties of cell membranes and their profound implications for cellular signaling and the development of novel therapeutic strategies. While direct experimental data on 22:0 PC remains an emerging field of study, this guide synthesizes current knowledge from molecular dynamics simulations and extrapolates from studies on other long-chain saturated phospholipids to provide a comprehensive overview.

Biophysical Properties of this compound and Cholesterol Interactions

The incorporation of cholesterol into a bilayer composed of very-long-chain saturated phospholipids like this compound induces significant changes in the membrane's physical state. At physiological temperatures, these long, saturated acyl chains would typically exist in a highly ordered, gel-like state. Cholesterol, with its rigid steroid ring structure, disrupts this tight packing, leading to the formation of a liquid-ordered (lo) phase. This phase is characterized by a high degree of acyl chain order, similar to the gel phase, but with lateral mobility akin to the liquid-disordered (ld) phase. This unique combination of properties is a hallmark of lipid rafts.

Molecular dynamics simulations provide valuable quantitative insights into the biophysical parameters of this compound and cholesterol mixtures. These computational studies help to predict how these molecules arrange themselves and the resulting properties of the membrane.

| Parameter | Value | Experimental Context | Reference |

| Excess Cholesterol Area | 26-29 Ų | In gel-phase bilayers of this compound, cholesterol does not induce a significant condensing effect, resulting in a large excess area. This is in contrast to its effect on liquid-crystalline phase lipids where it reduces the area per lipid. | [1] |

| Bilayer Thickness | Increased | The presence of very-long-chain fatty acids in sphingolipids, which are structurally similar to this compound in terms of chain length, is known to increase membrane thickness and promote interdigitation, a phenomenon likely to be influenced by cholesterol. | [2] |

| Acyl Chain Order | Decreased (relative to pure gel phase) | In gel-phase 20:0 PC bilayers, the addition of cholesterol leads to a decrease in the order parameters of the lipid tails, indicating a fluidizing effect on the highly ordered state. A similar effect is expected for this compound. | [1] |

Experimental Protocols for Studying this compound-Cholesterol Interactions in Lipid Rafts

Investigating the specific interactions between this compound and cholesterol requires a combination of biophysical and cell biology techniques. The following are detailed methodologies adapted for the study of model membranes containing this very-long-chain phospholipid.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create model membrane vesicles for biophysical characterization.

Materials:

-

1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound)

-

Cholesterol

-

Chloroform

-

Argon or Nitrogen gas

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve the desired molar ratio of this compound and cholesterol in chloroform in a round-bottom flask.

-

Evaporate the solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the phase transition temperature of this compound. Repeat the extrusion process 11-21 times to obtain a homogenous population of LUVs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and thermodynamic properties of this compound-cholesterol mixtures.

Protocol:

-

Prepare MLVs of varying this compound to cholesterol molar ratios as described above.

-

Transfer a precise amount of the vesicle suspension to the DSC sample pan. Use the corresponding buffer as a reference.

-

Scan the samples over a relevant temperature range (e.g., 20°C to 90°C) at a controlled scan rate (e.g., 1°C/min).

-

Analyze the resulting thermograms to determine the Tm and the enthalpy of the transition (ΔH). The broadening and eventual disappearance of the phase transition peak with increasing cholesterol concentration is indicative of the formation of the liquid-ordered phase.

Fluorescence Spectroscopy

Objective: To assess membrane fluidity and domain formation using fluorescent probes.

Materials:

-

LUVs composed of this compound, cholesterol, and a fluorescent probe (e.g., Laurdan, DPH).

-

Fluorometer.

Protocol:

-

Incorporate a fluorescent probe into the lipid mixture during LUV preparation. The choice of probe depends on the property to be measured (e.g., Laurdan for membrane polarity/fluidity, DPH for rotational mobility).

-

Measure the fluorescence emission spectrum or anisotropy of the probe as a function of temperature or cholesterol concentration.

-

For Laurdan, calculate the Generalized Polarization (GP) value to quantify changes in membrane water content and lipid packing.

-

For DPH, measure the fluorescence anisotropy to determine changes in the rotational freedom of the probe within the bilayer, which reflects membrane fluidity.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for LUV Characterization

The following diagram illustrates the general workflow for preparing and characterizing LUVs to study the biophysical properties of this compound and cholesterol interactions.

Caption: Workflow for LUV preparation and biophysical analysis.

Hypothetical Role of this compound in a Lipid Raft-Dependent Signaling Pathway

Very-long-chain fatty acids are known to be crucial for the function of certain signaling proteins by modulating the properties of lipid rafts.[3] The following diagram depicts a hypothetical signaling pathway where the presence of this compound in lipid rafts could influence the activity of a receptor tyrosine kinase (RTK).

Caption: Hypothetical RTK signaling pathway modulated by lipid rafts.

In this model, the thicker and more ordered membrane environment created by the presence of this compound and cholesterol in the lipid raft is hypothesized to stabilize the dimeric, active conformation of the receptor. This would lead to enhanced kinase activity and more robust downstream signaling. The very long acyl chains of this compound could also create a unique hydrophobic environment that favors the recruitment of specific adaptor proteins, thereby fine-tuning the cellular response.

Conclusion and Future Directions

The interaction between this compound and cholesterol is a critical determinant of the structure and function of lipid rafts. While direct experimental data is still limited, molecular dynamics simulations and extrapolations from related lipid systems provide a strong foundation for understanding their biophysical properties. The very long saturated acyl chains of this compound, in concert with cholesterol, are predicted to form highly ordered and thick membrane domains that can serve as platforms for the spatial and temporal regulation of cellular signaling.

Future research should focus on direct experimental characterization of this compound-containing model membranes using the techniques outlined in this guide. Furthermore, investigating the impact of incorporating this compound into the membranes of living cells will be crucial for validating the proposed roles in signaling pathways. A deeper understanding of these interactions will undoubtedly open new avenues for the development of therapeutics that target lipid raft-dependent cellular processes.

References

- 1. Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees - Soft Matter (RSC Publishing) DOI:10.1039/C8SM01937A [pubs.rsc.org]

- 2. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), a saturated phospholipid of significant interest in pharmaceutical sciences for its application in drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.

Introduction

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phospholipid characterized by a glycerol backbone, a phosphocholine head group, and two saturated behenic acid (C22:0) acyl chains at the sn-1 and sn-2 positions. Its fully saturated nature and long acyl chains impart a high phase transition temperature (Tm), making it a valuable component in the design of stable liposomal formulations. This stability is crucial for controlling drug release profiles and enhancing the in vivo performance of encapsulated therapeutics.

This document outlines a robust method for the synthesis of DBPC via the acylation of sn-glycero-3-phosphocholine (GPC) with behenic anhydride, followed by a detailed purification protocol involving column chromatography to achieve high purity.

Synthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine

The synthesis of DBPC is typically achieved through the esterification of the free hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with a suitable behenic acid derivative. A common and effective method involves the use of behenic anhydride in the presence of a catalyst.

Synthesis Workflow

An In-depth Technical Guide to 22:0 Phosphatidylcholine: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. The specific fatty acid composition of these molecules can significantly influence membrane properties and cellular signaling. This technical guide focuses on 22:0 phosphatidylcholine, also known as behenoyl-phosphatidylcholine, which contains two behenic acid (22:0) acyl chains. While phosphatidylcholines with more common fatty acids are well-studied, specific quantitative data on the natural abundance of 22:0 phosphatidylcholine is sparse in publicly available literature. Its primary mention in scientific research is as a non-naturally occurring internal standard for lipidomics analysis due to its rare appearance in most biological samples.[1][2][3][4][5]

This guide provides a comprehensive overview of the current knowledge on 22:0 phosphatidylcholine, with a focus on its limited known natural occurrences, detailed experimental protocols for its quantification, and the broader context of very-long-chain fatty acid (VLCFA) metabolism and potential signaling pathways.

Natural Sources and Abundance of 22:0 Phosphatidylcholine

Direct quantitative data for 22:0 phosphatidylcholine in various natural sources is not widely reported. Its presence is generally noted to be very low in most mammalian tissues and fluids. The Human Metabolome Database (HMDB) lists PC(22:0/22:0) and indicates that the behenic acid moieties can be derived from sources like groundnut oil. However, this does not confirm the natural existence of the intact PC(22:0/22:0) molecule in these sources in significant amounts.

The use of PC(22:0/22:0) as an internal standard in numerous lipidomics studies on human plasma, serum, and various tissues further suggests its absence or presence at very low, often undetectable, levels in these samples.[1][2][3][4][5]

While comprehensive data is lacking, the table below summarizes the qualitative information available.

| Source Category | Specific Source | Abundance of 22:0 Phosphatidylcholine | Citation |

| General | Not specified in detail | Used as a non-naturally occurring internal standard, implying low to no natural abundance in commonly studied samples. | [1][2][3][4][5] |

| Plant-derived | Groundnut oil (source of behenic acid) | The presence of behenic acid is noted, but the abundance of intact PC(22:0/22:0) is not specified. | |

| Bovine-derived | Commercial Cow's Milk | PC(22:0/24:1(15Z)) has been identified, indicating the presence of 22:0 acyl chains in bovine milk PCs. | [6] |

Experimental Protocols for the Analysis of 22:0 Phosphatidylcholine

The quantification of specific phosphatidylcholine species such as 22:0 PC requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from various lipidomics studies.

Lipid Extraction

A robust lipid extraction is the first critical step for accurate quantification. The Bligh and Dyer method, or variations thereof, is commonly employed.[3][4]

Protocol: Modified Bligh and Dyer Extraction

-

Sample Preparation: Homogenize tissue samples (e.g., 15 mg of frozen tissue) or use a specific volume of biofluid (e.g., 50 μL of serum).

-

Internal Standard Spiking: Prior to extraction, add a known amount of a non-naturally occurring internal standard mixture, which often includes PC(22:0/22:0), to the sample. This allows for correction of extraction efficiency and instrument response variability.

-

Solvent Addition:

-

Add 1 mL of a cold methanol:water (1:1, v/v) solution to the sample.

-

Vortex thoroughly for 1 minute.

-

Add 1 mL of cold chloroform.

-

Vortex again for 1 minute.

-

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, combining it with the first extract.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 3:1, v/v, containing 10 mM ammonium acetate).[5]

Liquid Chromatography (LC) Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating phospholipid classes, while Reverse Phase (RP) chromatography is used for separation based on acyl chain length and saturation.

| Parameter | HILIC Method | Reverse Phase (RP-C18) Method |

| Column | ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | Acetonitrile:Isopropanol (99:1, v/v) with 2.5 mM Ammonium Acetate | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Water (1:1, v/v) with 2.5 mM Ammonium Acetate | Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Flow Rate | 0.7 mL/min | 0.4 mL/min |

| Column Temperature | 45°C | 55°C |

| Injection Volume | 5 µL | 2 µL |

| Gradient | A typical gradient starts with a high percentage of organic solvent (e.g., 98% A) and gradually increases the aqueous component (B) to elute the more polar lipids. | A typical gradient starts with a higher aqueous percentage and increases the organic content to elute lipids based on their hydrophobicity. |

Tandem Mass Spectrometry (MS/MS) Detection and Quantification

A triple quadrupole or Q-TOF mass spectrometer is commonly used for the detection and quantification of phosphatidylcholines.

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is used for PC analysis.

-

Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. For PCs, a precursor ion scan for m/z 184.0739 (the phosphocholine headgroup) is characteristic.

-

MRM Transition for PC(22:0/22:0):

-

Precursor Ion (Q1): m/z 902.75 (the [M+H]⁺ ion of PC(22:0/22:0))

-

Product Ion (Q3): m/z 184.07 (the phosphocholine headgroup fragment)

-

-

Quantification: The peak area of the endogenous this compound (if detected) is compared to the peak area of the known concentration of the spiked internal standard (often a deuterated or ¹³C-labeled version of the analyte, or in this case, a non-endogenous PC like PC(17:0/17:0)) to calculate its concentration in the original sample.

Potential Roles and Signaling Pathways of Very-Long-Chain Fatty Acid (VLCFA) Containing Phospholipids

While specific signaling pathways for this compound have not been elucidated, the broader roles of VLCFAs provide a framework for its potential functions. VLCFAs are fatty acids with 22 or more carbon atoms.[7] They are known to be crucial components of certain biological membranes and are involved in various cellular processes.[8]

Key Aspects of VLCFA Metabolism and Function:

-

Membrane Structure and Function: The incorporation of VLCFAs into phospholipids can significantly alter membrane thickness, fluidity, and the formation of lipid rafts. These changes can, in turn, affect the function of membrane-bound proteins.[8]

-

Sphingolipid Synthesis: VLCFAs are essential precursors for the synthesis of sphingolipids, which are critical signaling molecules involved in cell growth, differentiation, and apoptosis.

-

Energy Metabolism: VLCFAs can be a source of energy through peroxisomal β-oxidation.

-

Cellular Stress Response: An imbalance in VLCFA metabolism can lead to endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR).[9]

-

Plant Defense: In plants, VLCFAs and their derivatives are involved in forming the cuticle, which acts as a protective barrier, and they also play a role in signaling during pathogen interactions.[10]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of elongation steps catalyzed by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes. These VLCFAs are then activated to VLCFA-CoA and can be incorporated into various lipid classes, including phosphatidylcholines.

Caption: Generalized pathway of VLCFA metabolism and incorporation into phospholipids.

Experimental Workflow for Phosphatidylcholine Analysis

The following diagram outlines a typical workflow for the targeted quantitative analysis of phosphatidylcholines from biological samples.

Caption: A typical experimental workflow for the quantitative analysis of phosphatidylcholines.

Conclusion

22:0 phosphatidylcholine is a very-long-chain phospholipid whose natural abundance appears to be very low in most commonly studied biological systems, leading to its frequent use as an internal standard in lipidomics. While direct quantitative data remains scarce, the analytical methods for its detection and quantification are well-established, relying on sensitive LC-MS/MS techniques. The biological significance of this compound is likely tied to the broader roles of VLCFAs in maintaining membrane structure, participating in signaling pathways through sphingolipid metabolism, and influencing cellular stress responses. Further targeted lipidomics research on a wider variety of organisms and specific tissues may yet reveal unique biological niches where 22:0 phosphatidylcholine plays a more prominent role.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Quantitative Lipidomic Analysis of Takotsubo Syndrome Patients' Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quantitative Lipidomic Analysis of Takotsubo Syndrome Patients' Serum [frontiersin.org]

- 4. Quantification of bulk lipid species in human platelets and their thrombin-induced release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Milk Composition Database: Showing metabocard for PC(22:0/24:1(15Z)) (BMDB0008553) [mcdb.ca]

- 7. scispace.com [scispace.com]

- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Creating Stable Artificial Lipid Bilayers Using 22:0 PC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC) in the creation of stable artificial lipid bilayers. This document covers the intrinsic properties of this compound, detailed protocols for forming liposomes and planar bilayers, and methods for their characterization.

Introduction to this compound

1,2-dibehenoyl-sn-glycero-3-phosphocholine is a saturated phosphatidylcholine with two 22-carbon acyl chains. Its long, saturated chains confer a high degree of molecular order and a high gel-to-liquid crystalline phase transition temperature (T_m_). These properties make this compound an excellent candidate for forming highly stable, low-permeability model membranes, which are particularly useful for studying membrane-associated processes where bilayer stability is paramount. The high T_m_ also allows for the creation of solid-phase domains in mixed-lipid systems.

Key Properties of this compound Bilayers

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments.

| Property | Value | Notes |

| Phase Transition Temperature (T_m_) | 75 °C | This high T_m_ means that at physiological temperatures (e.g., 37 °C), pure this compound bilayers exist in a highly ordered gel phase. |

| Bilayer Thickness (Phosphate-to-Phosphate) | 53.9 Å (in gel phase at 25 °C)[1] | The long, fully extended 22-carbon chains result in a significantly thicker bilayer compared to common phospholipids like POPC or DPPC. |